N-(2-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide
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Overview
Description
N-(2-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a chlorobenzyl group, a methoxyisoquinoline moiety, and a thioacetamide linkage. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 5-methoxyisoquinoline.
Formation of Thioacetamide: The 5-methoxyisoquinoline is reacted with thioacetic acid in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) to form the thioacetamide intermediate.
N-Alkylation: The thioacetamide intermediate is then subjected to N-alkylation using 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential pharmacological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development and biomedical research.
Medicine
In medicine, research focuses on the compound’s therapeutic potential. Studies may investigate its efficacy and safety in treating various diseases, its mechanism of action, and its pharmacokinetics and pharmacodynamics.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide: can be compared with other thioacetamides and isoquinoline derivatives.
N-(2-bromobenzyl)-2-((5-methoxyisoquinolin-1-yl)thio)acetamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-chlorobenzyl)-2-((5-hydroxyisoquinolin-1-yl)thio)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(5-methoxyisoquinolin-1-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-24-17-8-4-6-15-14(17)9-10-21-19(15)25-12-18(23)22-11-13-5-2-3-7-16(13)20/h2-10H,11-12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXQHKUYFWWHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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